

A Technical Guide to Fgfr-IN-6, a Selective FGFR Inhibitor

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Compound of Interest

Compound Name: *Fgfr-IN-6*

Cat. No.: *B12415948*

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Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "Fgfr-IN-6." This guide will therefore focus on a well-characterized and potent selective FGFR inhibitor, AZD4547, as a representative example to illustrate the core principles, data, and methodologies relevant to this class of compounds. The information presented for AZD4547 is intended to serve as a proxy for the kind of in-depth technical data required by researchers, scientists, and drug development professionals in the evaluation of selective FGFR inhibitors.

Introduction to FGFR Signaling and Selective Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in regulating cell proliferation, differentiation, migration, and survival.^{[1][2]} Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of human cancers, including urothelial, breast, gastric, and lung cancers.^{[2][3][4]} This makes the FGFR pathway a compelling target for cancer therapy.^[2]

Selective FGFR inhibitors are small molecules designed to specifically block the ATP-binding site of the FGFR kinase domain, thereby inhibiting its downstream signaling cascades.^{[2][5]} These cascades include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are critical for tumor growth and survival.^{[2][4][6]} By selectively targeting FGFRs, these inhibitors

aim to achieve potent anti-tumor efficacy while minimizing off-target effects associated with less selective multi-kinase inhibitors.[7]

Quantitative Data for AZD4547

The following tables summarize the key quantitative data for AZD4547, a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

Kinase Target	IC50 (nM)
FGFR1	0.2
FGFR2	2.5
FGFR3	1.8
FGFR4	Weaker activity
VEGFR2 (KDR)	Weaker activity
IGFR, CDK2, p38	Little activity observed

Data sourced from publicly available information on AZD4547, a representative selective FGFR inhibitor.[8][9]

Table 2: Cellular Activity of AZD4547 in Cancer Cell Lines

Cell Line	Cancer Type	FGFR Aberration	Proliferation IC50 (nM)
KMS-11	Multiple Myeloma	FGFR3 Translocation	~30
SNU-16	Gastric Cancer	FGFR2 Amplification	~10
NCI-H716	Colorectal Cancer	FGFR2 Amplification	~20
CAL-120	Breast Cancer	FGFR1 Amplification	~50

IC50 values are approximate and gathered from various preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize selective FGFR inhibitors like AZD4547.

Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor against purified FGFR kinase domains.

Methodology:

- **Reagents:** Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, and the test inhibitor (e.g., AZD4547).
- **Procedure:**
 - The inhibitor is serially diluted in DMSO and added to the wells of a 96-well plate.
 - The FGFR kinase, substrate, and ATP are added to initiate the reaction.
 - The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
 - The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).
- **Data Analysis:** The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines with known FGFR aberrations.

Methodology:

- Cell Culture: Cancer cell lines with documented FGFR amplifications, mutations, or fusions are cultured in appropriate media.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are treated with a range of concentrations of the inhibitor.
 - After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescence-based assay (e.g., MTT, CellTiter-Glo).
- Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC₅₀ value is determined.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

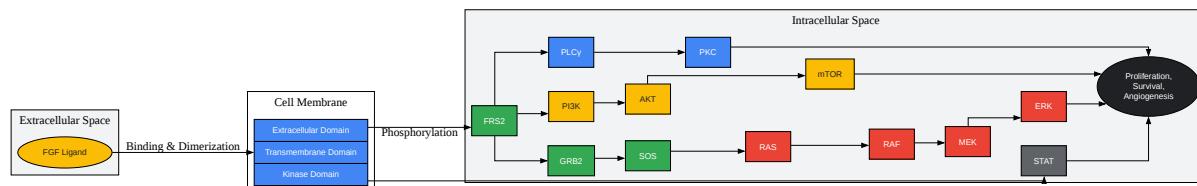
Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Procedure:
 - Human cancer cells with a specific FGFR alteration are implanted subcutaneously into the mice.
 - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
 - Tumor volume and body weight are measured regularly.
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further

analysis (e.g., western blotting for target engagement).

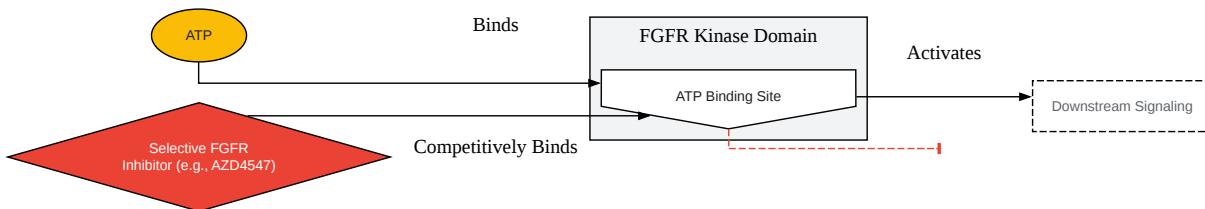
Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to FGFR inhibition.



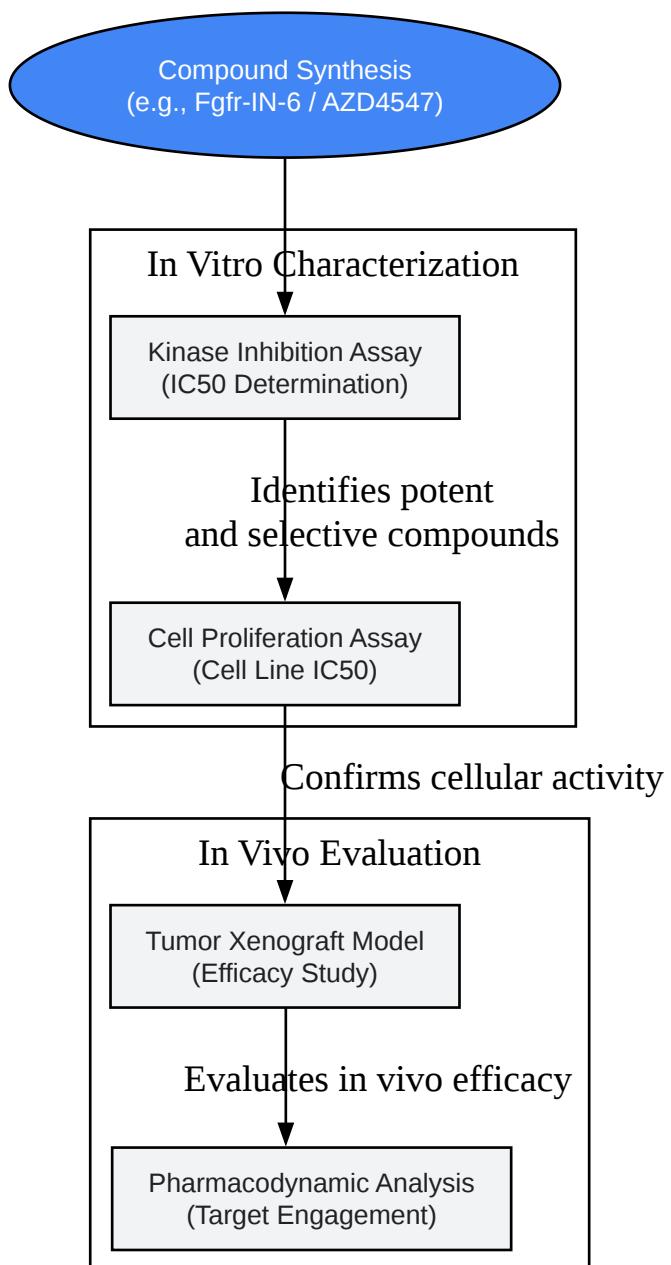
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Caption: The FGFR signaling pathway is activated by FGF ligand binding, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This triggers downstream signaling through multiple pathways, including RAS-MAPK, PI3K-AKT, and STAT, ultimately promoting cell proliferation, survival, and angiogenesis.[2][6][10]



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Caption: Selective FGFR inhibitors like AZD4547 act as ATP-competitive inhibitors. They bind to the ATP-binding site within the FGFR kinase domain, preventing the binding of ATP and subsequent receptor autophosphorylation, thereby blocking downstream signaling.

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